REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH3:5][Si:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][C:9](O)=[O:10]>ClCCCl>[CH3:5][Si:6]([CH3:13])([CH3:12])[CH2:7][CH2:8][C:9]([Cl:3])=[O:10]
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Name
|
|
Quantity
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13.5 g
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C[Si](CCC(=O)O)(C)C
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The excess thionyl chloride is removed by distillation under reduced pressure
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Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
CUSTOM
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Details
|
is used without further purification for the following step
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Name
|
|
Type
|
|
Smiles
|
C[Si](CCC(=O)Cl)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |